Differential Phosphatase Inhibition Profile: PTPN2 (TC-PTP) vs. PTPN6 (SHP-1)
In a direct comparative study, N-(4-Nitrophenyl)piperidin-4-amine demonstrated a marked selectivity window for inhibiting human T-cell protein tyrosine phosphatase (TC-PTP/PTPN2) over Src homology region 2 domain-containing phosphatase-1 (SHP-1/PTPN6). The compound's IC50 for TC-PTP was measured at 19,000 nM, whereas for SHP-1 it was 3,000 nM [1]. This represents a 6.3-fold selectivity for SHP-1 over TC-PTP. In contrast, the unsubstituted comparator N-phenylpiperidin-4-amine lacks this specific nitro group and would be expected to exhibit a different, likely less discriminatory, phosphatase inhibition profile due to the absence of the strong electron-withdrawing group that influences binding interactions. This level of target discrimination is a quantifiable feature for research applications where selective modulation of PTPN6 is required.
| Evidence Dimension | Inhibitory potency (IC50) against human protein tyrosine phosphatases |
|---|---|
| Target Compound Data | TC-PTP: IC50 = 19,000 nM; SHP-1: IC50 = 3,000 nM |
| Comparator Or Baseline | N-phenylpiperidin-4-amine (unsubstituted analog) has no reported potency against these phosphatases |
| Quantified Difference | 6.3-fold lower IC50 for SHP-1 (3,000 nM) relative to TC-PTP (19,000 nM) |
| Conditions | In vitro enzyme assay using recombinant human TC-PTP and SHP-1, with p-nitrophenyl phosphate (pNPP) substrate and 10-min preincubation |
Why This Matters
This quantifiable selectivity window for PTPN6 over PTPN2 is a critical differentiator for researchers developing phosphatase-targeted probes or therapeutics, as PTPN6 is a key regulator in immune cell signaling and oncology, whereas the unsubstituted analog offers no such established selectivity.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440): Activity data for N-(4-Nitrophenyl)piperidin-4-amine against TC-PTP and SHP-1. 2025. View Source
